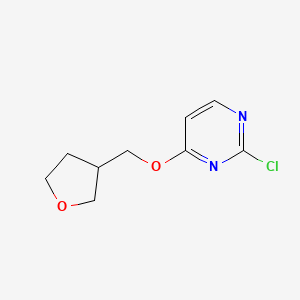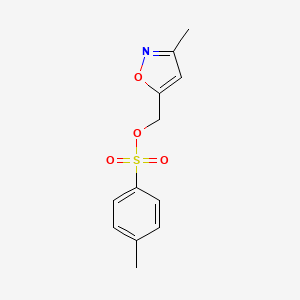
4-(4-Benzylpiperidin-1-yl)-6-chloropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Benzylpiperidin-1-yl)-6-chloropyrimidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a benzylpiperidine moiety attached to a chloropyrimidine ring, which contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)-6-chloropyrimidine typically involves the following steps:
Formation of Benzylpiperidine: The initial step involves the synthesis of 4-benzylpiperidine.
Chloropyrimidine Formation: The next step involves the synthesis of 6-chloropyrimidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-6-chloropyrimidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Oxidized derivatives of the benzylpiperidine moiety
Reduction: Reduced derivatives with altered functional groups
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(4-Benzylpiperidin-1-yl)-6-chloropyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs targeting neurological disorders such as Alzheimer’s disease.
Biological Studies: The compound is employed in studying the interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for investigating cellular pathways and mechanisms of action.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-6-chloropyrimidine involves its interaction with specific molecular targets. The compound acts as a ligand for certain receptors and enzymes, modulating their activity. For example, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, it may interact with other targets such as ion channels and transporters, contributing to its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: A related compound with a similar benzylpiperidine moiety but lacking the chloropyrimidine ring.
6-Chloropyrimidine: A simpler compound containing only the chloropyrimidine ring without the benzylpiperidine moiety.
Donepezil: A well-known acetylcholinesterase inhibitor with a benzylpiperidine structure, used in the treatment of Alzheimer’s disease.
Uniqueness
4-(4-Benzylpiperidin-1-yl)-6-chloropyrimidine is unique due to the combination of the benzylpiperidine and chloropyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with multiple targets and exhibit a broad spectrum of activities, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-6-chloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3/c17-15-11-16(19-12-18-15)20-8-6-14(7-9-20)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAGKZWBOQKDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B15357387.png)

![[5-(4-Bromophenyl)pyridin-3-yl]methanol](/img/structure/B15357393.png)

![[2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl]methanol](/img/structure/B15357407.png)






